Hexacosane, 1,26-dibromo-

Vue d'ensemble

Description

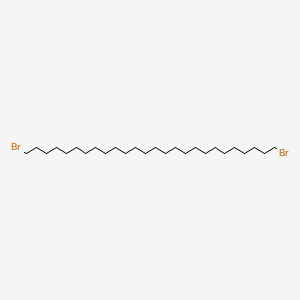

Hexacosane, 1,26-dibromo- is a chemical compound with the molecular formula C26H52Br2 and a molecular weight of 524.5 g/mol It is a long-chain alkane with bromine atoms attached to the first and twenty-sixth carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hexacosane, 1,26-dibromo- can be synthesized through the bromination of hexacosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the terminal carbon atoms of hexacosane, resulting in the formation of 1,26-dibromohexacosane.

Industrial Production Methods

Industrial production of hexacosane, 1,26-dibromo- follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to hexacosane under specific conditions to ensure high yield and purity. The reaction is typically carried out in a reactor equipped with UV light or a suitable radical initiator to facilitate the bromination process.

Analyse Des Réactions Chimiques

Types of Reactions

Hexacosane, 1,26-dibromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Major Products Formed

Substitution: Formation of hexacosane derivatives with different functional groups.

Reduction: Formation of hexacosane.

Oxidation: Formation of hexacosanol or hexacosanoic acid.

Applications De Recherche Scientifique

Hexacosane, 1,26-dibromo- has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organic compounds and materials.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of hexacosane, 1,26-dibromo- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, where they are replaced by other functional groups. The compound’s long alkane chain also contributes to its hydrophobic interactions with other molecules, influencing its behavior in different environments.

Comparaison Avec Des Composés Similaires

Hexacosane, 1,26-dibromo- can be compared with other similar compounds, such as:

Hexacosane: The parent compound without bromine atoms.

Hexacosane, 1-bromo-: A similar compound with a single bromine atom at the first carbon.

Hexacosane, 1,26-dichloro-: A compound with chlorine atoms instead of bromine atoms at the first and twenty-sixth carbon atoms.

Uniqueness

Hexacosane, 1,26-dibromo- is unique due to the presence of two bromine atoms at the terminal positions of the long alkane chain

Activité Biologique

Hexacosane, 1,26-dibromo- (CAS Number: 143389-26-8) is a brominated derivative of hexacosane, a long-chain alkane. This compound has garnered interest in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, synthesis methods, and potential applications based on recent findings.

Chemical Structure and Synthesis

Chemical Structure : Hexacosane, 1,26-dibromo- consists of a long hydrocarbon chain with two bromine substituents located at the first and twenty-sixth carbon positions. The presence of these bromine atoms significantly alters the chemical properties and reactivity of the molecule compared to its parent compound.

Synthesis Methods : The synthesis typically involves the bromination of hexacosane using bromine (Br2) under radical conditions, often facilitated by ultraviolet light or peroxides. This process results in the selective substitution of hydrogen atoms by bromine at specific positions on the alkane chain.

Biological Activity

Research has indicated that hexacosane, 1,26-dibromo- exhibits several biological activities, primarily due to its unique structure which allows it to interact with biological systems in various ways.

The mechanism of action involves:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles in biochemical reactions.

- Hydrophobic Interactions : The long alkyl chain enhances hydrophobic interactions with cellular membranes, potentially affecting membrane fluidity and permeability.

In Vitro Studies

Recent studies have explored the effects of hexacosane, 1,26-dibromo- on various biological targets:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The presence of bromine is thought to enhance its reactivity towards microbial cell membranes.

- Enzyme Inhibition : Hexacosane, 1,26-dibromo- has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting α-amylase and α-glucosidase activities in vitro .

- Cellular Studies : In cellular assays, hexacosane derivatives have been observed to affect cell viability and proliferation rates. The exact pathways remain under investigation but indicate potential applications in cancer research .

Case Studies

Several case studies highlight the biological implications of hexacosane derivatives:

- Study on Enzyme Activity : A study measured the inhibitory effects of various alkanes on α-amylase activity. Hexacosane derivatives showed significant inhibition levels compared to controls .

- Toxicological Assessments : Toxicological profiles indicate that while hexacosane itself is generally regarded as low in toxicity, its brominated form may exhibit different toxicity levels that warrant further investigation .

Comparative Analysis

To understand the unique properties of hexacosane, 1,26-dibromo-, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Hexacosane | C26H54 | Low biological activity |

| Hexacosane, 1-bromo- | C26H53Br | Moderate antimicrobial effects |

| Hexacosane, 1,26-dichloro- | C26H52Cl2 | Varies; potential for enzyme inhibition |

Propriétés

IUPAC Name |

1,26-dibromohexacosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52Br2/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28/h1-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREQYUDAXKXCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCCBr)CCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338021 | |

| Record name | Hexacosane, 1,26-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143389-26-8 | |

| Record name | Hexacosane, 1,26-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.